

Spectroscopic Data for 3-Cyclopropyl-1Hindene: A Technical Guide

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Compound of Interest		
Compound Name:	3-Cyclopropyl-1H-indene	
Cat. No.:	B15416488	Get Quote

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for **3-Cyclopropyl-1H-indene**. The information presented in this guide for the target molecule is therefore based on computational predictions. For comparative purposes, experimental data for the parent compound, 1H-indene, is provided.

Predicted Spectroscopic Data for 3-Cyclopropyl-1H-indene

The following data has been generated using computational chemistry models and should be considered as an estimation. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.5 - 7.2	m	4H	Aromatic-H
~6.5	t	1H	H-2
~3.3	d	2H	H-1
~2.1	m	1H	Cyclopropyl-CH
~0.9	m	2H	Cyclopropyl-CH ₂
~0.6	m	2H	Cyclopropyl-CH ₂

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppm	Assignment
~145	C-7a
~143	C-3a
~140	C-3
~127	C-4
~126	C-5
~125	C-6
~124	C-2
~120	C-7
~36	C-1
~12	Cyclopropyl-CH
~8	Cyclopropyl-CH ₂

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic & Vinylic C-H Stretch
~3000 - 2850	Medium	Aliphatic C-H Stretch
~1600	Medium	C=C Stretch (Aromatic)
~1460	Medium	CH ₂ Scissoring
~750	Strong	Aromatic C-H Bend (orthodisubstituted)

Mass Spectrometry (MS)

Predicted Major Mass Spectral Fragments (Electron Ionization)

m/z	Predicted Fragment
156	[M] ⁺ (Molecular Ion)
141	[M - CH ₃] ⁺
128	[M - C ₂ H ₄] ⁺
115	[Indenyl]+

Experimental Spectroscopic Data for 1H-Indene (Reference Compound)

The following data for the parent compound, 1H-indene, is sourced from established spectral databases for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR Data (in CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.47	d	7.5	1H	H-7
7.40	d	7.5	1H	H-4
7.26	t	7.5	1H	H-6
7.19	t	7.5	1H	H-5
6.88	dt	5.5, 2.0	1H	H-2
6.55	dt	5.5, 1.9	1H	H-3
3.39	t	1.9	2H	H-1

Experimental ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
145.8	C-7a
144.0	C-3a
131.7	C-3
128.6	C-2
126.4	C-6
124.6	C-5
123.5	C-4
121.0	C-7
39.3	C-1

Infrared (IR) Spectroscopy[1][2]

Experimental Significant IR Absorptions (Liquid Film)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch
2890	Medium	Aliphatic C-H Stretch
1610	Medium	C=C Stretch (Aromatic)
1460	Strong	CH ₂ Scissoring
750	Strong	Aromatic C-H Bend (orthodisubstituted)

Mass Spectrometry (MS)[3]

Experimental Major Mass Spectral Fragments (Electron Ionization)

m/z	Relative Intensity	Fragment
116	100%	[M] ⁺ (Molecular Ion)
115	79%	[M - H]+
89	10%	[C7H5]+
63	10%	[C₅H₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.



Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase
and baseline corrections are applied. The chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
 (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of
 the sample with KBr powder and pressing it into a transparent disk, or an Attenuated Total
 Reflectance (ATR) accessory is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

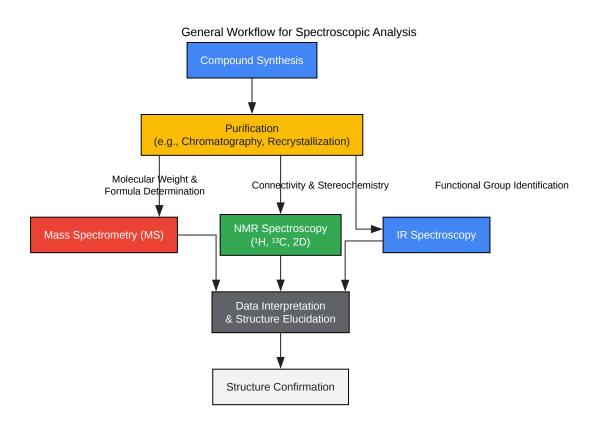
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).
- Ionization: The sample molecules are ionized. For the data presented, Electron Ionization
 (EI) is the most common method, where high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization Spectroscopic Analysis Workflow



The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.



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Caption: General workflow for compound characterization.

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